molecular formula C19H17NO4S B2897193 methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 692272-13-2

methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2897193
CAS RN: 692272-13-2
M. Wt: 355.41
InChI Key: QORHURNGLUMENC-UHFFFAOYSA-N
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Description

“Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound with the linear formula C19H17NO4S . It has a molecular weight of 355.416 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

This compound appears as a yellow oil . Its 1H NMR and 13C NMR spectra have been reported .

Scientific Research Applications

Crystal Structure and Synthesis Techniques

  • The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate showcases a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the carbonyl group in a cis orientation. This structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, suggesting potential for further chemical modifications and applications in drug design and material science (Vasu et al., 2004).

Chemical Reactions and Modifications

  • A novel method for the construction of benzofuran-thieno[3,2-b]indole-cored N,O,S-heteroacenes using Fischer indolization has been developed. This process involves synthesizing a series of 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates, demonstrating the compound's utility in constructing complex heterocyclic systems (R. Irgashev et al., 2021).

Biological Activity and Potential Applications

  • The radical scavenging potency of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate was evaluated, revealing significant antioxidant properties. This suggests potential applications in developing new antioxidant agents, with one of the compounds showing better scavenging effect than the standard drug, ascorbic acid, in hydrogen peroxide scavenging assays (Li Yee Then et al., 2017).

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Given its unique structure, it may interact with multiple pathways, leading to a variety of downstream effects. More research is needed to determine the specific pathways involved and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

properties

IUPAC Name

methyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-10-11-6-3-4-8-13(11)24-16(10)17(21)20-18-15(19(22)23-2)12-7-5-9-14(12)25-18/h3-4,6,8H,5,7,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORHURNGLUMENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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